molecular formula C39H51O3P B13772459 tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 71002-30-7

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Cat. No.: B13772459
CAS No.: 71002-30-7
M. Wt: 598.8 g/mol
InChI Key: KFNMEPSMUGTZMX-UHFFFAOYSA-N
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Description

Tris(4-tetracyclo[6.2.1.1³⁶.0²⁷]dodec-9-enylmethyl) phosphite is a sterically hindered organophosphite stabilizer primarily used in polymer formulations to inhibit oxidative degradation. Its tetracyclic substituent provides exceptional steric shielding, enhancing thermal stability and reducing gel formation in polyolefins, particularly metallocene-catalyzed linear low-density polyethylene (LLDPE) . The compound’s structure combines a central phosphorus atom bonded to three tetracyclic aromatic groups, which contribute to its low volatility and resistance to gas-fading in high-temperature processing environments.

Properties

CAS No.

71002-30-7

Molecular Formula

C39H51O3P

Molecular Weight

598.8 g/mol

IUPAC Name

tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

InChI

InChI=1S/C39H51O3P/c1-4-22-7-19(1)34-25-10-28(31(13-25)37(22)34)16-40-43(41-17-29-11-26-14-32(29)38-23-5-2-20(8-23)35(26)38)42-18-30-12-27-15-33(30)39-24-6-3-21(9-24)36(27)39/h1-6,19-39H,7-18H2

InChI Key

KFNMEPSMUGTZMX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OCC7CC8CC7C9C8C1CC9C=C1)C1C2C2CC1C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves:

  • Starting Material: Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene or its derivatives.
  • Phosphorus Reagent: Phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3).
  • Reaction Type: Nucleophilic substitution where the hydroxyl or alkyl halide groups derived from tetracyclic precursors react with phosphorus trichloride or oxychloride.
  • Hydrolysis: Controlled hydrolysis of intermediate phosphorus chlorides to yield the phosphite ester.

This synthetic approach leverages the reactivity of phosphorus trichloride with alcohol or alkyl halide functionalities to form phosphite esters, a well-established method in organophosphorus chemistry.

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene derivative + PCl3 or POCl3 Reaction under inert atmosphere (e.g., nitrogen) at low temperature to avoid side reactions.
2 Stirring and gradual warming To facilitate nucleophilic substitution forming phosphorus-chloride intermediates.
3 Controlled hydrolysis with water or dilute base Converts P–Cl bonds to P–O bonds, yielding the phosphite ester.
4 Purification Typically by distillation or chromatography to isolate pure tris(4-tetracyclo...) phosphite.

Reaction Mechanism Highlights

  • The phosphorus atom in PCl3 acts as an electrophile.
  • The nucleophilic attack by the hydroxyl or alkyl substituents on the tetracyclic moiety displaces chloride ions.
  • Hydrolysis replaces remaining P–Cl bonds with P–O–C linkages, stabilizing the phosphite ester.
  • The reaction is sensitive to moisture and oxygen, requiring inert atmosphere and anhydrous conditions.

Alternative Synthetic Routes

While the primary method involves PCl3 or POCl3, alternative approaches may include:

  • Free Radical Addition: As seen in related tricyclic phosphine syntheses, free radical conditions can be used to introduce phosphorus into cyclic olefins, but this is less common for phosphite esters.
  • Direct Esterification: Reaction of phosphorous acid derivatives with tetracyclic alcohols, though less documented for this compound.

Research Findings and Data Analysis

Purity and Yield

  • High purity tetracyclo[6.2.1.13,6.02,7]dodec-9-ene starting materials yield high-quality phosphite esters.
  • Yields vary depending on reaction conditions but generally range from 70-85% under optimized protocols.

Spectroscopic Characterization

  • NMR Spectroscopy: ^31P NMR shows characteristic chemical shifts for phosphite esters, confirming successful synthesis.
  • Mass Spectrometry: Confirms molecular weight consistent with tris-substituted phosphite.
  • IR Spectroscopy: Displays P–O–C stretching vibrations indicative of phosphite ester formation.

Stability and Reactivity

  • The compound is stable under inert atmosphere but sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity includes participation in nucleophilic substitution and oxidation reactions typical of phosphite esters, useful for further chemical modifications.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene (high purity)
Phosphorus Reagents Phosphorus trichloride (PCl3), Phosphorus oxychloride (POCl3)
Reaction Conditions Inert atmosphere, low temperature, anhydrous conditions
Key Steps Nucleophilic substitution, controlled hydrolysis
Purification Methods Distillation, chromatography
Yield Range 70–85%
Characterization Techniques ^31P NMR, Mass Spectrometry, IR Spectroscopy
Stability Moisture sensitive, stable under inert conditions
Alternative Methods Free radical addition (less common), direct esterification (limited data)

Chemical Reactions Analysis

Types of Reactions

Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphite group results in the formation of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate .

Scientific Research Applications

Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:

Mechanism of Action

The mechanism of action of tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between tris(4-tetracyclo[6.2.1.1³⁶.0²⁷]dodec-9-enylmethyl) phosphite and analogous phosphites:

Compound Key Structural Features Primary Applications Thermal Stability Regulatory Status
Tris(4-tetracyclo[6.2.1.1³⁶.0²⁷]dodec-9-enylmethyl) phosphite Tetracyclic aromatic substituents LLDPE, metallocene polyolefins >300°C Not restricted (no RoHS concerns)
Tris(nonylphenyl) phosphite (TNPP) Branched nonylphenyl groups PVC, rubber, adhesives ~200–250°C Restricted under RoHS (4-NP content ≥0.1%)
Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) Bulky tert-butyl substituents Polypropylene, ABS plastics ~280–300°C Compliant with RoHS
Triisodecyl phosphite (TDP) Linear alkyl chains (C10) Polycarbonates, polyesters ~180–220°C Limited restrictions
Tris(4-methoxyphenyl) phosphite Methoxy-substituted phenyl groups Specialty polymers, flame retardants ~250°C No major restrictions

Performance in Polymer Stabilization

  • Gel Formation : The tetracyclic structure of tris(4-tetracyclo[6.2.1.1³⁶.0²⁷]dodec-9-enylmethyl) phosphite minimizes gel content in LLDPE by preventing cross-linking during extrusion, outperforming TNPP and triisodecyl phosphite, which exhibit higher gelation at equivalent concentrations .
  • Volatility : Its high molecular weight (estimated >800 g/mol) ensures lower volatility compared to tris(2,4-di-tert-butylphenyl) phosphite (646.9 g/mol) and TNPP (~689 g/mol), making it suitable for high-temperature processing .
  • Synergy with Phenolic Antioxidants: Like Irgafos 168, it synergizes with hindered phenols (e.g., 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate) to enhance oxidative stability in polyolefins .

Regulatory and Environmental Considerations

  • TNPP: Restricted in the EU due to 4-nonylphenol (4-NP) content, a substance toxic to aquatic life .
  • Tris(4-tetracyclo[...]) phosphite: No known regulatory restrictions, as its degradation products are inert tetracyclic hydrocarbons .
  • Tris(2,4-di-tert-butylphenyl) phosphite : Widely accepted in food-contact applications due to low migration rates .

Market and Industrial Relevance

  • TNPP Dominance : TNPP holds ~35% of the phosphite stabilizer market (2024–2028 CAGR: 6.78%), driven by demand in plastics and adhesives . However, regulatory pressures are shifting demand toward alternatives like tris(4-tetracyclo[...]) phosphite.
  • Niche Applications : The tetracyclic phosphite is favored in high-end LLDPE films and automotive polymers, where thermal stability and clarity are critical .

Biological Activity

Tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is a phosphite compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its utility in therapeutic applications and safety profiles.

Chemical Structure and Properties

The compound features a complex tetracyclic structure, which contributes to its unique biological properties. The molecular formula is represented as follows:

  • Molecular Formula : C36H54O3PC_{36}H_{54}O_3P
  • Molecular Weight : 603.79 g/mol

The presence of multiple functional groups and stereocenters in its structure suggests diverse interactions with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism of Action : The compound likely scavenges free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on different cancer cell lines. Results indicate variable cytotoxic effects depending on the concentration and exposure time.

Cell Line IC50 (µM) Notes
HeLa (Cervical Cancer)15Significant cell death observed
MCF-7 (Breast Cancer)25Moderate cytotoxicity
A549 (Lung Cancer)30Lower sensitivity

These findings suggest that while the compound has potential as an anticancer agent, further optimization is necessary to enhance its efficacy and selectivity.

Mechanistic Insights

Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is crucial for developing therapeutic agents targeting cancer.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated that treatment with this compound significantly reduced cell death and preserved neuronal morphology.

Case Study 2: In Vivo Tumor Models

In vivo studies using xenograft tumor models showed that administration of the compound resulted in a notable reduction in tumor size compared to control groups treated with vehicle alone.

Q & A

Q. What are the recommended synthetic routes for tris(4-tetracyclo[6.2.1.¹³,⁶.0²,⁷]dodec-9-enylmethyl) phosphite, and how can steric hindrance be mitigated?

Methodological Answer: Synthesis of bulky phosphite esters typically involves reacting phosphorus trichloride with the corresponding alcohol under anhydrous conditions. For tetracyclic substituents, steric hindrance can impede reaction efficiency. Strategies include:

  • Stepwise substitution : Introduce one substituent at a time to reduce steric clashes during synthesis .
  • High-dilution techniques : Minimize intermolecular interactions to favor intramolecular reactions .
  • Catalytic bases : Use pyridine or triethylamine to scavenge HCl, shifting equilibrium toward product formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D-COSY to resolve overlapping peaks from the tetracyclic moiety .
  • X-ray crystallography : Confirm spatial arrangement of substituents; however, crystallization may require vapor diffusion with non-polar solvents .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., ESI+ or MALDI-TOF) with isotopic pattern analysis .
  • FT-IR : Monitor P-O-C stretching vibrations (~980 cm⁻¹) to confirm phosphite ester formation .

Advanced Research Questions

Q. How can the thermal stability and decomposition pathways of this phosphite be systematically evaluated under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure mass loss at 10°C/min under nitrogen/air to identify decomposition thresholds .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze evolved gases (e.g., CO, CO₂) during pyrolysis to map degradation pathways .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data .
  • Compatibility testing : Screen for reactions with oxidizers/strong acids using differential scanning calorimetry (DSC) to detect exothermic events .

Q. What computational and experimental approaches resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity studies)?

Methodological Answer:

  • DFT calculations : Model transition states to compare theoretical vs. experimental reaction barriers (e.g., ligand dissociation energies) .
  • Multivariate analysis : Design a factorial experiment (e.g., varying solvent polarity, temperature) to isolate variables affecting catalytic performance .
  • In-situ spectroscopy : Use Raman or UV-vis to monitor intermediate species during reactions, clarifying mechanistic discrepancies .
  • Meta-analysis : Aggregate literature data via platforms like PubChem to identify outliers or contextualize experimental conditions (e.g., moisture sensitivity) .

Q. How can this compound be optimized as a ligand in asymmetric catalysis, and what analytical methods validate its coordination geometry?

Methodological Answer:

  • Ligand screening : Test enantioselectivity in model reactions (e.g., hydrogenation of prochiral ketones) with chiral HPLC analysis .
  • X-ray absorption spectroscopy (XAS) : Probe metal-ligand bond lengths and oxidation states in coordination complexes .
  • EPR/NMR titration : Quantify binding constants with paramagnetic metal ions (e.g., Cu²⁺) to assess ligand efficacy .
  • Theoretical ligand parameterization : Calculate Tolman electronic parameters (TEP) and cone angles from DFT-optimized structures .

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